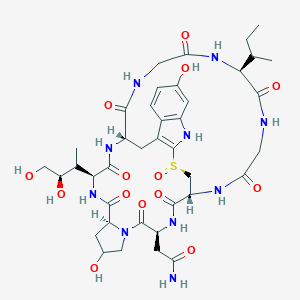

Alpha-Amanitin

描述

Context as a Potent Eukaryotic Transcription Inhibitor

Alpha-Amanitin is a highly potent and selective inhibitor of RNA polymerase II (Pol II), the key enzyme responsible for transcribing protein-coding genes into messenger RNA (mRNA) in eukaryotes. ontosight.aitocris.comrndsystems.comontosight.ai It also inhibits RNA polymerase III (Pol III), though to a lesser extent, while RNA polymerase I (Pol I) remains insensitive. wikipedia.orgtandfonline.com This differential sensitivity allows researchers to distinguish between the activities of the different RNA polymerases within a cell. wikipedia.org

The mechanism of inhibition involves the binding of this compound to the largest subunit of RNA polymerase II, specifically near the enzyme's active site. tandfonline.comnih.govresearchgate.net This interaction does not prevent the initial binding of the polymerase to DNA or the incorporation of the first few nucleotides. nih.govresearchgate.net Instead, it traps the enzyme in a specific conformation that impedes the translocation of the polymerase along the DNA template. tandfonline.comuwec.edu This blockage of translocation effectively halts the elongation of the nascent RNA chain, thereby inhibiting transcription. nih.govuwec.edu

The potent and specific nature of this inhibition has made this compound a cornerstone in studies of eukaryotic gene expression. ontosight.ai Researchers utilize it to investigate the roles of RNA polymerase II and III in various cellular processes. ontosight.aitandfonline.com By selectively shutting down transcription, scientists can study the stability of existing mRNAs, the regulation of gene expression at the transcriptional level, and the downstream effects of transcription inhibition on cellular function.

Table 1: Sensitivity of Eukaryotic RNA Polymerases to this compound

| RNA Polymerase | Sensitivity to this compound | Ki (Inhibition Constant) |

|---|---|---|

| RNA Polymerase I | Insensitive | - |

| RNA Polymerase II | Highly Sensitive | 3 nM uni-muenchen.de |

| RNA Polymerase III | Moderately Sensitive | 10-40 µM uni-muenchen.de |

Historical Perspective of its Utility in Biochemical Studies

The discovery and isolation of this compound in the mid-20th century provided biochemists with a powerful new tool. harvard.edu Its specific inhibitory action on RNA polymerase II was a landmark discovery that allowed for the functional dissection of the eukaryotic transcription machinery. researchgate.netnih.gov Early studies using this compound were instrumental in differentiating the functions of the three major eukaryotic RNA polymerases. portlandpress.com

Before the advent of modern genetic techniques, this compound was one of the primary methods for studying the consequences of transcriptional arrest. nih.gov Researchers could treat cells with the toxin and observe the subsequent changes in protein synthesis and other cellular processes, providing crucial insights into the central dogma of molecular biology. These early experiments laid the groundwork for our current understanding of gene regulation.

Furthermore, the interaction between this compound and RNA polymerase II has been extensively studied to understand the enzyme's structure and function. nih.gov The co-crystal structure of RNA polymerase II bound to this compound has provided detailed insights into the mechanism of transcription and its inhibition. nih.gov These structural studies have been pivotal in elucidating the conformational changes that the polymerase undergoes during the transcription cycle.

Over the years, the use of this compound has evolved. It continues to be a vital reagent in in vitro transcription assays and for studying transcription-coupled cellular processes. nih.gov Its utility extends to research on DNA repair mechanisms, as the arrest of RNA polymerase II by DNA damage can be mimicked by this compound treatment. nih.gov The enduring legacy of this compound in biochemical research underscores its importance as a fundamental tool for exploring the complexities of the eukaryotic cell. nih.gov

Structure

2D Structure

属性

Key on ui mechanism of action |

/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. |

|---|---|

CAS 编号 |

23109-05-9 |

分子式 |

C39H54N10O14S |

分子量 |

919.0 g/mol |

IUPAC 名称 |

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64+/m0/s1 |

InChI 键 |

CIORWBWIBBPXCG-SXZCQOKQSA-N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |

规范 SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

颜色/形态 |

NEEDLES FROM METHANOL |

熔点 |

254-255 °C |

其他CAS编号 |

23109-05-9 |

物理描述 |

Solid; [Merck Index] Faintly beige powder; [MSDSonline] |

Pictograms |

Acute Toxic; Health Hazard |

同义词 |

Alpha Amanitin Alpha Amanitine Alpha-Amanitin Alpha-Amanitine |

产品来源 |

United States |

Molecular Mechanisms of Rna Polymerase Ii Inhibition

Specificity for Eukaryotic RNA Polymerase II (RNAPII)

Alpha-Amanitin is a cyclic octapeptide toxin renowned for its potent and selective inhibition of eukaryotic RNA polymerase II (RNAPII), the enzyme responsible for transcribing all protein-coding genes into messenger RNA (mRNA). oup.comnih.govtocris.com This specificity is a cornerstone of its mechanism of action and its utility as a tool in molecular biology. Eukaryotic organisms possess three distinct types of RNA polymerases: RNA polymerase I (RNAP I), RNAP II, and RNA polymerase III (RNAP III). This compound exhibits a striking differential sensitivity towards these enzymes.

RNAP II is exceptionally sensitive to α-amanitin, with inhibition occurring at very low concentrations (Ki ≈ 3 nM). uni-muenchen.detandfonline.com In contrast, RNAP III displays moderate sensitivity, requiring significantly higher concentrations of the toxin for inhibition (Ki ≈ 10-40 μM). uni-muenchen.dewikipedia.org RNAP I is functionally insensitive to α-amanitin. tandfonline.comtandfonline.com This hierarchical sensitivity allows researchers to dissect the transcriptional activity of the different polymerases within a cell. wikipedia.org The high affinity of α-amanitin for RNAPII is attributed to its binding to the largest subunit, RPB1. oup.comnih.gov While the toxin can also bind to and inhibit RNAPIII at higher concentrations, its primary and most potent effect is on RNAPII-mediated transcription. oup.comtandfonline.com

The interaction between α-amanitin and RNAPII is not only of high affinity but also leads to irreversible consequences in vivo. oup.comtandfonline.com Upon binding, α-amanitin triggers the degradation of the RPB1 subunit, a process that is dose-dependent. oup.comnih.gov This degradation of the core catalytic subunit of RNAPII ensures a long-lasting and profound inhibition of transcription, ultimately leading to cell death. oup.com

Table 1: Sensitivity of Eukaryotic RNA Polymerases to this compound

| RNA Polymerase | Sensitivity to this compound | Inhibition Constant (Ki) |

|---|---|---|

| RNA Polymerase I | Insensitive | - |

| RNA Polymerase II | Highly Sensitive | ~3 nM uni-muenchen.detandfonline.com |

| RNA Polymerase III | Moderately Sensitive | ~10-40 µM uni-muenchen.de |

| RNA Polymerase IV (plants) | Slightly Sensitive | Inhibited at 50µg/ml wikipedia.org |

Structural Basis of RNAPII-Alpha-Amanitin Interaction

Binding Site Characterization within RNAPII (e.g., RPB1 subunit)

The high-affinity binding of α-amanitin to RNAPII is localized to a specific pocket within the largest subunit, RPB1. oup.comnih.govnih.gov This binding site is situated in a funnel-shaped cavity beneath the "bridge helix," a critical structural element that spans the cleft between the two largest subunits of the enzyme, RPB1 and RPB2. pnas.orguwec.edunih.gov

Structural studies have revealed that the residues in RPB1 that interact with α-amanitin are primarily located in two key regions: the bridge helix itself and an adjacent area on the RPB2-side of the cleft. pnas.orgnih.gov The toxin forms a network of hydrogen bonds and other interactions with these residues, effectively locking it into place. nih.govpnas.org The functional relevance of this binding site is underscored by the observation that most mutations conferring resistance to α-amanitin map to this specific region of RPB1. pnas.orgnih.gov

A crucial interaction involves a strong hydrogen bond between the hydroxyproline (B1673980) 2 residue of α-amanitin and the glutamic acid residue at position 822 (Glu-A822) of the bridge helix in yeast Pol II. pnas.org Additionally, there are indirect interactions, such as the one involving the backbone carbonyl group of 4,5-dihydroxyisoleucine 3 of the toxin, which hydrogen-bonds to Gln-A768, which in turn interacts with His-A816 of the bridge helix. pnas.org The high conservation of the residues in this binding pocket across different species explains the broad effectiveness of α-amanitin as an RNAPII inhibitor. nih.gov

Role of the Bridge Helix and Trigger Loop in Inhibition

The binding of α-amanitin directly impacts the function of two highly flexible and crucial elements of the RNAPII active center: the Bridge Helix and the Trigger Loop. uni-muenchen.denih.govnih.gov The Bridge Helix is a long alpha-helix that spans the active site cleft and is thought to play a role in the translocation of the DNA and RNA through the enzyme. wikipedia.orgpnas.org The Trigger Loop is a mobile element that is essential for substrate selection and catalysis, undergoing conformational changes between open and closed states. uni-muenchen.denih.gov

This compound binds in a pocket that buttresses the Bridge Helix, constraining its flexibility. wikipedia.orgpnas.org This rigidity is believed to be a primary cause of the inhibition of translocation, the process by which the polymerase moves along the DNA template after each nucleotide addition. wikipedia.orgpnas.orguwec.edu The movement of the Bridge Helix is necessary for this forward stepping, and by restricting its motion, α-amanitin effectively stalls the enzyme on the DNA. wikipedia.orgpnas.org

Furthermore, α-amanitin directly interacts with the Trigger Loop. nih.govnih.gov Structural and functional studies suggest that the toxin traps the Trigger Loop in an open, inactive conformation. nih.govoup.com This prevents the Trigger Loop from adopting the closed conformation that is required for efficient nucleotide incorporation. oup.com By interfering with the dynamics of both the Bridge Helix and the Trigger Loop, α-amanitin disrupts the coordinated movements necessary for the transcription cycle. uni-muenchen.denih.gov

Crystallographic and Cryo-Electron Microscopy Insights into the Inhibited Complex

X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the RNAPII-α-amanitin complex, offering detailed insights into the molecular basis of inhibition. nih.govpnas.orgnih.govnih.gov The initial 2.8 Å resolution crystal structure of the yeast Pol II-α-amanitin cocrystal revealed the precise location of the toxin in the funnel-shaped cavity beneath the bridge helix. pnas.orgnih.gov This structure clearly showed the hydrogen bonding network between the toxin and residues of the RPB1 subunit, providing a static picture of the inhibited state. pnas.orgnih.gov

Later crystallographic studies of the elongation complex (EC) soaked with α-amanitin captured the enzyme in a potential translocation intermediate state at 3.4 Å resolution. nih.govrcsb.org In this structure, the incoming DNA base was found in a "pre-templating" position, shifted from its normal location, with the bridge helix also displaced. nih.gov A leucine (B10760876) residue in the trigger loop was observed to form a wedge against the shifted bridge helix. nih.gov These findings support a model where α-amanitin traps the enzyme in a conformation that is incompatible with the next round of nucleotide addition and translocation. nih.gov

More recent cryo-EM structures of the mammalian Pol II elongation complex inhibited by α-amanitin have further refined our understanding, particularly explaining the significantly higher affinity of the toxin for mammalian enzymes compared to yeast. nih.govnih.gov These studies revealed additional contacts between α-amanitin and metazoan-specific residues in the binding pocket, which account for the approximately 3,000-fold higher affinity. nih.govnih.gov For instance, the side chain of RPB1 residue Ser782 in mammals forms an extra hydrogen bond with the hydroxyl group of the tryptophan in α-amanitin. nih.gov

Table 2: Key Structural Insights into RNAPII-alpha-Amanitin Complex

| Technique | Key Findings | Resolution | Reference |

|---|---|---|---|

| X-ray Crystallography | Identified binding site beneath the bridge helix in yeast Pol II. | 2.8 Å | pnas.orgnih.gov |

| X-ray Crystallography | Captured inhibited elongation complex in a translocation intermediate state. | 3.4 Å | nih.govrcsb.org |

| Cryo-Electron Microscopy | Revealed additional contacts in mammalian Pol II explaining higher affinity. | High-resolution | nih.govnih.gov |

Mechanistic Disruption of the Transcription Cycle

Impairment of Nucleotide Addition

This compound's primary mechanism of disrupting the transcription cycle is through the severe impairment of nucleotide addition. tandfonline.comnih.govnih.govoup.com While the toxin does not appear to prevent the initial binding of a nucleoside triphosphate (NTP) to the active site, it drastically slows down the rate of its incorporation into the growing RNA chain. uwec.edunih.gov This inhibition is a direct consequence of its interaction with the Trigger Loop. nih.govoup.com

The Trigger Loop plays a critical role in catalysis by folding into a closed conformation upon binding of the correct NTP, which helps to properly position the substrate for the chemical reaction. oup.com this compound, by binding near the active site, traps the Trigger Loop in an open or partially open state, preventing this crucial conformational change. nih.govoup.com This leads to a dramatic reduction in the rate of phosphodiester bond formation. wikipedia.org

Interestingly, the inhibitory effect of α-amanitin is much more pronounced for the incorporation of correct (cognate) substrates than for mismatched substrates. oup.com The incorporation of mismatched nucleotides is an inherently slow, Trigger Loop-independent process. oup.com Since α-amanitin's main effect is to prevent the Trigger Loop from functioning, it has a less significant impact on a process that already bypasses this mechanism. oup.com This differential inhibition provides a powerful tool to study the role of the Trigger Loop in transcriptional fidelity. oup.com The rate of transcription by RNAPII can be reduced from thousands of nucleotides per minute to just a few in the presence of α-amanitin. wikipedia.org

Blockade of RNA Polymerase Translocation

This compound's primary mechanism of inhibiting RNA polymerase II is by obstructing the translocation of the enzyme along the DNA template. wikipedia.orgpnas.org This toxin binds to a region of the largest subunit of RNAPII, RPB1, near the enzyme's active site. oup.comresearchgate.net Specifically, crystallographic studies have revealed that α-amanitin interacts with the "bridge helix" of RNAPII. wikipedia.orgpnas.org The bridge helix is a flexible domain that plays a crucial role in the translocation of the RNA-DNA hybrid, a necessary step to clear the active site for the incorporation of the next nucleotide. wikipedia.orgpnas.org

The binding of α-amanitin introduces a rigidity to the bridge helix, constraining its movement. wikipedia.org This constraint on the bridge helix's flexibility directly interferes with the translocation process, effectively stalling the polymerase on the DNA template. wikipedia.orgpnas.org While the enzyme can still catalyze the formation of a phosphodiester bond, the subsequent movement to the next position is severely hindered. wikipedia.orgpnas.org This leads to a dramatic reduction in the rate of transcription, from several thousand nucleotides per minute to just a few. pnas.org

Studies using transient state kinetic analysis have further elucidated this mechanism. They have shown that the elongation complex exists in multiple conformations, and the post-translocated state is selectively resistant to α-amanitin inhibition. researchgate.netcapes.gov.br However, after the addition of a single nucleotide, the complex becomes susceptible to inhibition in the subsequent translocation step. researchgate.netcapes.gov.br This confirms that α-amanitin acts at each translocation step of the transcription cycle. researchgate.netcapes.gov.br

Inhibition of Transcription Elongation and Initiation

The blockade of translocation by α-amanitin results in the potent inhibition of both transcription elongation and initiation. pnas.orgnih.gov By preventing the forward movement of RNAPII along the DNA, the elongation phase of transcription is effectively halted. wikipedia.org Although the catalytic site for nucleotide addition remains largely unaffected in its ability to form a single phosphodiester bond, the inability to translocate prevents the sequential addition of nucleotides required for a growing RNA chain. pnas.org

The inhibition of transcription initiation is a direct consequence of the stalled elongation complexes. pnas.org When RNAPII is unable to clear the promoter region due to the translocation block, it physically obstructs the binding of new polymerase molecules, thereby preventing the initiation of new transcripts.

Differential Sensitivity Spectrum Across RNA Polymerase Classes

Eukaryotic cells possess three distinct classes of RNA polymerases, each responsible for transcribing different sets of genes. A key characteristic of α-amanitin is its differential inhibitory effect on these polymerases, which has been instrumental in distinguishing their respective functions. wikipedia.org

High Sensitivity of RNA Polymerase II

RNA polymerase II is exceptionally sensitive to α-amanitin. wikipedia.orgpnas.org Inhibition of RNAPII occurs at very low concentrations of the toxin, typically with a 50% inhibition (IC50) in the nanomolar range. oup.com This high affinity is due to the specific binding of α-amanitin to the RPB1 subunit, which is unique to RNAPII. oup.com This exquisite sensitivity makes α-amanitin a highly selective tool for studying RNAPII-mediated transcription. wikipedia.org

Resistance of RNA Polymerase I

RNA polymerase I (RNAPI), responsible for transcribing the large ribosomal RNA genes, is generally resistant to α-amanitin. wikipedia.orgpnas.org Even at high concentrations that completely inhibit RNAPIII, RNAPI activity remains largely unaffected. nih.gov This resistance is a key feature used to distinguish RNAPI from the other two polymerases in experimental settings. nih.gov An interesting exception is found in yeast, where RNAPI shows some sensitivity to high concentrations of the toxin, a reverse of the pattern seen in vertebrates. nih.gov

Interactive Data Table: α-Amanitin Sensitivity of RNA Polymerases

| RNA Polymerase Class | Sensitivity to α-Amanitin | Typical Inhibition Concentration (50%) | Reference |

| RNA Polymerase I | Resistant (in most eukaryotes) | > 200 µg/ml | wikipedia.orgnih.gov |

| RNA Polymerase II | Highly Sensitive | ~0.02 µg/ml | sdbonline.org |

| RNA Polymerase III | Intermediately Sensitive | ~20 µg/ml | sdbonline.org |

Post-Translational Effects on RNAPII Subunits

Beyond the immediate blockage of transcription, α-amanitin also triggers post-translational events affecting the stability of RNAPII subunits. The binding of α-amanitin to the largest subunit, RPB1, marks it for degradation. oup.comtandfonline.com

This compound-Induced Degradation of RPB1 Subunit

This compound is a potent and specific inhibitor of RNA polymerase II (RNAPII), primarily through its high-affinity binding to the largest subunit of the enzyme, RPB1. nih.govoup.com A critical aspect of its mechanism of action, which contributes to its irreversible inhibitory effects, is the subsequent degradation of the RPB1 subunit itself. tandfonline.com This process is not a secondary effect of transcriptional arrest but a direct consequence of the toxin binding to the polymerase. nih.govoup.comresearchgate.net

Research conducted in murine fibroblasts demonstrated that exposure to this compound specifically triggers the degradation of the RPB1 subunit. nih.govoup.comresearchgate.net In contrast, other RNAPII subunits, such as RPB5 and RPB8, remained largely unaffected by the presence of the toxin. nih.govoup.comresearchgate.netresearchgate.net The rate of RPB1 degradation was observed to be dependent on the concentration of this compound. nih.govoup.com The resulting inhibition of transcription within the cell occurs slowly and closely mirrors the progressive disappearance of the RPB1 protein. nih.govoup.comresearchgate.net

Crucially, the degradation is contingent upon the direct interaction between this compound and RPB1. researchgate.net This was demonstrated in experiments using mouse fibroblasts expressing epitope-tagged recombinant human RPB1 subunits. nih.gov While the wild-type recombinant RPB1 subunit was degraded in the presence of this compound, a mutated version of RPB1 engineered for this compound resistance remained stable and was not degraded. nih.govresearchgate.netresearchgate.net This finding indicates that this compound does not activate a general cellular proteolytic system; instead, the binding of the toxin to RPB1 serves as the specific signal for the subunit's destruction. nih.govresearchgate.net This mechanism of irreversible inhibition through protein destruction distinguishes this compound from reversible transcriptional inhibitors like 5,6-dichloro-1-beta-D-ribofuranosyl-benzimidazole (DRB). nih.govoup.comresearchgate.net

Table 1: Research Findings on the Specificity of this compound-Induced RPB1 Degradation

| Experimental System | Subunit Analyzed | Treatment | Finding | Citation |

| Murine Fibroblasts | Endogenous RPB1 | This compound | Degradation observed, rate is dose-dependent. | nih.govoup.com |

| Murine Fibroblasts | Endogenous RPB5, RPB8 | This compound | Subunits remained almost unaffected. | nih.govoup.comresearchgate.net |

| Mouse Fibroblasts | Recombinant Wild-Type Human RPB1 | This compound | Subunit was degraded, similar to endogenous protein. | nih.govresearchgate.net |

| Mouse Fibroblasts | Recombinant Mutated, Amanitin-Resistant Human RPB1 | This compound | Subunit remained unaffected. | nih.govresearchgate.netresearchgate.net |

| Murine Fibroblasts | Endogenous RPB1 | This compound + Actinomycin (B1170597) D | This compound-promoted degradation was prevented. | nih.govoup.comresearchgate.net |

The degradation of RPB1 is mediated by the cellular ubiquitin-proteasome system. biorxiv.org The binding of this compound to RPB1 induces transcriptional stress, which flags the subunit for destruction. nih.gov This process involves the poly-ubiquitination of RPB1. tandfonline.com Specifically, studies have indicated that the hyperphosphorylated form of RPB1, particularly phosphorylation on the serine 2 (Ser2) position of its C-terminal domain (CTD) which is associated with transcription elongation, is the form that gets ubiquitinated following transcriptional stress induced by this compound. biorxiv.org The attachment of ubiquitin chains marks the RPB1 subunit for recognition and subsequent degradation by the proteasome. biorxiv.org This degradation can be prevented by treating cells with a proteasome inhibitor, such as MG-132, which leads to the accumulation of the ubiquitinated RPB1. biorxiv.org While the precise E3 ubiquitin ligases involved in the this compound-induced pathway in living cells are still under full investigation, the general mechanism involves the removal of the stalled polymerase to allow for subsequent cellular processes. tandfonline.combiorxiv.org

Table 2: Key Molecular Factors in the RPB1 Degradation Pathway

| Factor/Agent | Role/Effect | Context | Citation |

| This compound | Inducer | Binds to RPB1, stalling the polymerase and triggering the degradation cascade. | nih.govbiorxiv.org |

| RPB1 (Ser2-phosphorylated) | Substrate | The elongating, hyperphosphorylated form of RPB1 is the target for ubiquitination. | biorxiv.org |

| Ubiquitin | Molecular Tag | Covalently attached to RPB1 (poly-ubiquitination) to signal for degradation. | tandfonline.combiorxiv.org |

| Proteasome | Degradation Machinery | Recognizes and degrades the poly-ubiquitinated RPB1 subunit. | biorxiv.org |

| MG-132 | Inhibitor | A proteasome inhibitor that blocks RPB1 degradation, leading to the accumulation of the ubiquitinated form. | biorxiv.org |

| Actinomycin D | Inhibitor | A DNA intercalator and transcriptional inhibitor that prevents the this compound-induced degradation of RPB1. | nih.govoup.comresearchgate.net |

Cellular and Transcriptional Consequences of Alpha Amanitin Exposure

Global Impact on Gene Expression Profiles

The primary molecular action of alpha-amanitin is the potent and selective inhibition of RNA polymerases, which has profound and widespread consequences on the expression of a vast array of genes within the cell.

This compound is a well-established and highly specific inhibitor of RNA polymerase II, the enzyme responsible for transcribing all protein-coding genes into messenger RNA (mRNA). harvard.eduiarc.fr The toxin binds with high affinity to the RPB1 subunit of Pol II, trapping the enzyme in a conformation that hinders the translocation of the transcript, thereby effectively halting mRNA synthesis. wikipedia.orgtandfonline.comresearchgate.net This inhibition is not a result of reduced affinity for nucleoside triphosphates but rather a physical impediment to the polymerase's movement along the DNA template. wikipedia.org

The inhibition of mRNA synthesis is a direct and dose-dependent consequence of this compound exposure. capes.gov.br Studies in various cell types have consistently demonstrated a strong correlation between the concentration of this compound and the reduction in mRNA production. researchgate.net This blockade of new mRNA synthesis ultimately leads to a deficiency in protein production, contributing to widespread cellular dysfunction and death. harvard.edu Furthermore, the inhibition of Pol II by this compound can trigger the degradation of the RPB1 subunit, making the transcriptional arrest an irreversible process. nih.govcapes.gov.brtandfonline.com

Table 1: Effect of this compound on RNA Polymerase Activity

| RNA Polymerase | Sensitivity to this compound | Function |

|---|---|---|

| RNA Polymerase I | Insensitive | Synthesizes ribosomal RNA precursors |

| RNA Polymerase II | Highly Sensitive (inhibited at 1µg/ml) | Synthesizes mRNA precursors and many non-coding RNAs |

| RNA Polymerase III | Moderately Sensitive (inhibited at 10µg/ml) | Synthesizes small RNAs like tRNA and 5S rRNA |

| RNA Polymerase IV (in plants) | Slightly Sensitive (inhibited at 50µg/ml) | Synthesizes small interfering RNAs |

Data sourced from multiple studies. wikipedia.org

While RNA polymerase I, the enzyme that synthesizes the large ribosomal RNA (rRNA) precursors (45S), is insensitive to this compound, the toxin indirectly but significantly hampers rRNA production. tandfonline.comnih.gov this compound has been shown to inhibit the synthesis and maturation of the nuclear precursor of rRNA within 30 minutes of exposure in mouse liver cells. nih.gov This includes a strong inhibition (around 80%) of the early maturation steps of the 45S precursor rRNA. nih.govnih.gov The synthesis of the 45S precursor itself is also inhibited, with the effect increasing over time. nih.gov

The labeling of nuclear and cytoplasmic 28S and 18S rRNA, the mature forms derived from the 45S precursor, is almost completely blocked. nih.govnih.gov The mechanism for this is thought to be the dependence of rRNA precursor synthesis and maturation on short-lived proteins or RNAs that are products of Pol II transcription. nih.gov In wheat embryos, high concentrations of this compound also inhibited the accumulation of radioactivity into the rRNA precursor and mature 25S and 18S rRNAs. nih.govresearchgate.net This suggests that ongoing transcription by Pol III, which is moderately sensitive to this compound, might be necessary for the continued transcription of the large rRNA precursor by Pol I, or that the rRNA precursor and its processed products are degraded in the absence of Pol III transcription. nih.gov

The synthesis of the initial 4.6S precursor of transfer RNA (tRNA) by RNA polymerase III is not directly affected by this compound. nih.govnih.gov However, the subsequent maturation of this precursor into functional tRNA is significantly inhibited. nih.gov Studies in mouse liver have shown that while the synthesis of the tRNA precursor remains unaffected, the labeling of both nuclear and cytoplasmic tRNA is reduced by approximately 50%. nih.govnih.gov This indicates a block in the maturation process of the tRNA precursor. nih.gov

This inhibitory effect on tRNA maturation is believed to be an indirect consequence of Pol II inhibition. nih.gov The maturation of tRNA precursors likely requires proteins or RNA molecules with a very fast turnover rate, which are themselves products of genes transcribed by the this compound-sensitive RNA polymerase II. nih.gov Therefore, by halting the production of these essential maturation factors, this compound indirectly disrupts the supply of mature tRNAs.

This compound's impact extends to the transcription of various non-coding RNAs, particularly small nuclear RNAs (snRNAs) that are crucial for pre-mRNA splicing. plos.org While some snRNAs are transcribed by Pol III, their expression can be surprisingly sensitive to this compound, suggesting a regulatory role for Pol II. plos.org For instance, the synthesis of U6 snRNA, a Pol III transcript, is sensitive to this compound, indicating a requirement for Pol II activity in its expression. plos.org

Research suggests that Pol II is concentrated upstream of human U6 genes and that its activity is necessary to maintain an open chromatin state, facilitating Pol III transcription. plos.org Following treatment with this compound, there is a loss of Pol II and a reduction in histone acetylation at U6 promoters, leading to decreased U6 snRNA synthesis. plos.org This demonstrates a coordinated regulation of spliceosome component expression by Pol II. plos.org The transcription of other snRNAs, which are direct products of Pol II, is also inhibited by this compound. scbt.com

Alterations in Nuclear Architecture and Chromatin Dynamics

Exposure to this compound induces significant and observable changes to the structure of the cell nucleus, particularly affecting chromatin organization and the integrity of the nucleolus.

This compound treatment leads to notable alterations in chromatin structure, often resulting in condensation. nih.govaacrjournals.orgnih.gov In rat adrenal fasciculata cells, chromatin condensation is observed within 60 minutes of this compound administration. nih.gov Similarly, studies on canine hepatocytes have shown that this compound exposure leads to the marginalization and condensation of nuclear chromatin. nih.gov This effect has also been observed in human cells, where this compound can induce chromatin condensation at the level of total DNA and within specific active genes. aacrjournals.org

Interestingly, the requirement for ongoing transcription in maintaining a decondensed chromatin state appears to be complex. In some experimental systems, large-scale chromatin decondensation induced by a potent transcriptional activator was not reversed by subsequent treatment with this compound, suggesting that the initial opening of chromatin does not strictly depend on active transcription by Pol II. rupress.org However, other studies have shown that this compound treatment can lead to chromatin condensation in actively transcribed genes, making their structure resemble that of silent genes. aacrjournals.orgnih.gov These findings suggest that while Pol II activity is not always required to maintain an open chromatin state, its inhibition can lead to a more condensed and transcriptionally repressive chromatin environment. nih.gov The phenomenon of chromatin condensation upon transcription inhibition has been observed with various inhibitors, indicating it as a more general response to transcriptional stress. researchgate.net

Table 2: Summary of this compound's Effects on Cellular Components

| Cellular Component | Observed Effect | Reference |

|---|---|---|

| mRNA | Strong inhibition of synthesis | harvard.edunih.gov |

| rRNA Precursor | Inhibition of synthesis and maturation | nih.govnih.gov |

| tRNA | Inhibition of precursor maturation | nih.gov |

| snRNAs | Modulation of transcription | plos.org |

| Chromatin | Condensation | nih.govaacrjournals.orgnih.gov |

| Nucleolus | Segregation and fragmentation | nih.govbiologists.com |

This table provides a simplified overview of the key effects.

Reorganization of Nucleolar Structure

Exposure to α-amanitin induces significant and distinct alterations in the structure of the nucleolus, the primary site of ribosome biogenesis. When transcription by RNA polymerase II is inhibited by α-amanitin, the fibrillar components of the normally dense and compact nucleolus unravel. This leads to the formation of necklace-like structures, which are essentially highly extended linear arrays of ribosomal RNA (rRNA) genes. nih.gov This reorganization is characterized by the segregation of nucleolar components.

Studies using fluorescence in situ hybridization and immunofluorescence have visualized these changes, showing that tandemly repeated satellite DNAs also de-condense into extended beaded strands. nih.gov Interestingly, while α-amanitin causes this dramatic unraveling, it also leads to the association of the protein coilin with the nucleolar domain. nih.gov Specifically, coilin becomes concentrated in numerous beads that are closely associated with the individual rRNA transcription units within these "nucleolar necklaces". nih.gov This is a distinct pattern compared to the effects of other transcription inhibitors like actinomycin (B1170597) D, which also causes coilin to associate with the nucleolar domain but in the form of nucleolar caps (B75204) adjacent to the residual nucleolus. nih.gov

Influence on Nuclear Morphology and Membrane Dynamics

Research has shown that ongoing transcription is crucial for maintaining the physical dispersion and decondensation of chromatin, suggesting that RNA itself is a structural component of the nuclear matrix. nih.gov When transcription is halted by α-amanitin, this structural support is lost, leading to chromatin collapse and subsequent changes in nuclear shape. nih.gov

Furthermore, α-amanitin can influence the stability of the nuclear envelope, particularly under conditions that predispose the nucleus to morphological abnormalities like blebbing. Nuclear blebs are protrusions of the nuclear envelope, and their formation can be influenced by factors such as chromatin decompaction. biorxiv.orgnih.gov Studies have shown that while α-amanitin treatment alone may not significantly increase nuclear blebbing in normal cells, it can suppress blebbing in cells where it has been induced by other means, such as treatment with histone deacetylase inhibitors. biorxiv.orgnih.gov This suggests that active transcription is necessary for the formation and stabilization of these nuclear blebs. biorxiv.orgresearchgate.net In some experimental models, inhibiting transcription with α-amanitin shifted the type of nuclear rupture from bleb-based to non-bleb-based. biorxiv.org

The dynamics of the nucleolus within the nucleus are also affected. Normally, nucleoli are dynamic structures within the nucleoplasm. However, perturbations to chromatin, such as those caused by transcription inhibitors like α-amanitin, can lead to visible changes in their position and interaction with the nuclear envelope. nih.govelifesciences.org

Induction of Cellular Stress Responses

Activation of Apoptotic Pathways (e.g., p53-mediated)

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types. researchgate.netscitepress.net A central player in this process is the tumor suppressor protein p53. nih.govresearchgate.net Inhibition of RNA polymerase II by α-amanitin leads to an accumulation of the p53 protein. researchgate.net This accumulation is thought to be linked to the inhibition of mRNA synthesis. researchgate.net

The activation of apoptosis by α-amanitin can proceed through a p53-dependent pathway. nih.govresearchgate.net Research has shown that the transcriptional blockade caused by α-amanitin can induce p53-dependent apoptosis. nih.gov Interestingly, this process does not necessarily require the transcriptional activity of p53 itself. nih.gov One proposed mechanism involves the translocation of the accumulated p53 protein from the cytoplasm to the mitochondria. nih.govresearchgate.net At the mitochondria, p53 can interact with anti-apoptotic proteins like Bcl-2 and Bcl-XL, leading to the release of cytochrome c into the cytosol, which in turn triggers the caspase cascade and executes apoptosis. scitepress.netresearchgate.net

Transcriptomic analyses of tissues exposed to α-amanitin have confirmed a link between the toxin's effects and p53-mediated apoptosis. nih.gov Studies in various cancer cell lines have also demonstrated that α-amanitin can induce apoptosis, though the exact mechanisms and the dependency on p53 can vary between cell types. aacrjournals.org For instance, some studies suggest that α-amanitin-induced apoptosis can occur even in the absence of p53-dependent transcription. nih.govaacrjournals.org This highlights the complexity of the cellular response to transcriptional arrest.

Exploration of Oxidative Stress and Autophagy Pathways

In addition to apoptosis, α-amanitin exposure triggers other cellular stress responses, notably oxidative stress and autophagy. researchgate.netnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. scielo.br Several studies have demonstrated that α-amanitin leads to the accumulation of ROS in liver cells, which is a key factor in its hepatotoxicity. nih.govresearchgate.net This increase in oxidative stress has been verified in various in vitro and in vivo models. scielo.brresearchgate.net

Recent research has begun to unravel the interplay between α-amanitin, oxidative stress, and autophagy—a cellular process for degrading and recycling damaged components. nih.govresearchgate.net Studies have shown that α-amanitin can induce autophagy in hepatocytes. nih.govresearchgate.net The mechanism appears to involve the activation of the AMPK-mTOR-ULK1 signaling pathway. nih.govresearchgate.net In this pathway, α-amanitin exposure leads to an increase in the expression of key autophagy-related proteins such as LC3-II, Beclin-1, ATG5, and ATG7. nih.gov

Furthermore, there is evidence that α-amanitin promotes a specific form of autophagy called mitophagy, which is the selective degradation of mitochondria. nih.gov This process is linked to the inhibition of the antioxidant enzyme peroxiredoxin 6 (PRDX6), leading to an accumulation of mitochondrial ROS and subsequent activation of mitophagy. nih.gov In some organisms, like Drosophila melanogaster, resistance to α-amanitin has been linked to genes involved in the Target of Rapamycin (TOR) pathway, a key regulator of autophagy. mtu.eduplos.org This suggests that autophagy may play a role in detoxifying the cell from α-amanitin. mtu.eduplos.org

Functional Consequences in Specialized Cell Types and Developmental Processes (e.g., oocyte maturation)

The inhibition of transcription by α-amanitin has significant consequences for highly specialized cellular functions and developmental processes, with oocyte maturation being a well-studied example. The maturation of oocytes is a critical process that involves the resumption and completion of meiosis, and it relies on the synthesis of new mRNAs. biologists.combioscientifica.com

Exposure of cumulus-enclosed oocytes to α-amanitin at the beginning of in vitro maturation can inhibit meiotic progression, preventing germinal vesicle breakdown (GVBD) and the formation of the metaphase plate. biologists.combioscientifica.com This inhibitory effect is time-dependent; delaying the addition of α-amanitin reduces its impact, suggesting that crucial mRNA synthesis occurs in the early hours of maturation. biologists.combioscientifica.com Interestingly, the inhibitory effect is less pronounced in denuded oocytes (oocytes stripped of their surrounding cumulus cells), indicating that de novo mRNA synthesis within the cumulus cells is required for gonadotrophin-induced nuclear maturation. bioscientifica.comksdb.org

This compound treatment also affects protein synthesis patterns during oocyte maturation. biologists.com The changes in the synthesis of both acidic and basic proteins that normally accompany maturation are blocked if α-amanitin is present during the initial hours. biologists.com Furthermore, α-amanitin exposure can lead to reduced developmental competence of the oocyte, affecting subsequent fertilization and embryo development. publish.csiro.au This includes smaller male pronuclei and sperm asters, reduced cleavage rates, and a complete block of blastocyst development in some cases. publish.csiro.au

Biosynthesis, Evolutionary Biology, and Structural Analogs of Alpha Amanitin

Fungal Biosynthesis Pathways

The production of α-amanitin in fungi is a complex process involving ribosomal synthesis and a series of enzymatic modifications.

Ribosomal Synthesis of Amatoxins

Contrary to many other fungal cyclic peptides, which are synthesized by nonribosomal peptide synthetases, amatoxins like α-amanitin are products of ribosomal synthesis. nih.govnih.govmdpi.com The process begins with the transcription and translation of a gene to produce a precursor peptide, or proprotein. nih.govnih.gov In the case of α-amanitin, the primary gene is known as AMA1. nih.govnih.gov This gene encodes a proprotein that is typically 34 to 35 amino acids in length. nih.govnih.gov These proproteins lack a signal peptide for secretion. nih.govnih.gov The core sequence of the mature toxin is located within this proprotein, flanked by highly conserved amino acid sequences. nih.gov

The initial proprotein undergoes a series of post-translational modifications to become the final, toxic bicyclic octapeptide. rsc.orgnih.gov These modifications include cleavage of the proprotein, formation of a peptide bond between the N- and C-termini to create a cyclic structure, and the creation of a unique tryptathionine cross-bridge between a tryptophan and a cysteine residue. nih.govnih.gov Further diversity is introduced through hydroxylations of amino acid side chains. mdpi.com

Genetic Components and Enzyme Activities

Several key genetic components and enzymes are crucial for the biosynthesis of α-amanitin.

The MSDIN gene family is a large family of genes that encode the precursor peptides for amatoxins and related phallotoxins. pnas.orgnih.gov The name "MSDIN" is derived from the first five highly conserved amino acids in these precursor peptides. nih.gov The expansion of this gene family, particularly in Amanita species, allows for the production of a wide array of cyclic peptides. pnas.orgcas.cn For instance, some Amanita species have been found to possess 19 to 40 MSDIN genes. pnas.org

POPB (Prolyl Oligopeptidase B) is a specialized serine protease that plays a critical role in the initial processing of the amatoxin proprotein. pnas.orgnih.govnih.gov It is responsible for cleaving the precursor peptide at specific proline residues, which is a key step in releasing the linear peptide that will eventually form the mature toxin. nih.govnih.gov Evidence suggests that POPB is a dual-function enzyme, acting as both a peptidase and a macrocyclase, catalyzing the head-to-tail cyclization of the peptide. uniprot.orgresearchgate.net The gene for POPB is often found clustered with at least one MSDIN gene and is taxonomically restricted to amatoxin-producing species. nih.gov

P450-29 and FMO1 are oxygenase enzymes that have been identified as important for the post-translational modifications of α-amanitin. pnas.orgnih.govpnas.org These enzymes, a cytochrome P450 and a flavin-containing monooxygenase respectively, are involved in the hydroxylation and sulfoxidation of the peptide. pnas.orgresearchgate.net These modifications are crucial for the final structure and toxicity of α-amanitin. researchgate.net

Evolutionary Dispersal and Gene Transfer

The presence of α-amanitin in distantly related fungal genera has long been an evolutionary puzzle. Recent research points towards horizontal gene transfer as a key mechanism for its dispersal.

Horizontal Gene Transfer Events in Fungi

Alpha-amanitin is produced by species in the genera Amanita, Galerina, and Lepiota, which are phylogenetically distant from one another. nih.govnih.govinrae.fr The distribution of the amanitin biosynthesis pathway is believed to be the result of horizontal gene transfer (HGT), the direct transfer of genetic material between organisms that are not in a parent-offspring relationship. inrae.frunl.edumushroomreferences.com

Phylogenetic analyses of the key biosynthetic genes, including MSDIN, POPB, P450-29, and FMO1, strongly support an origin through HGT from an unknown ancestral fungal donor. pnas.orgnih.govmushroomreferences.com The genes for amanitin biosynthesis are often found in a cluster, which would facilitate their transfer as a single unit. nih.gov The incongruence between the phylogeny of the POPB gene and the species phylogeny of the producing fungi provides compelling evidence for HGT. nih.govnih.gov

Diversification of Toxin Production in Amanita Species

While HGT explains the presence of the core biosynthetic machinery in different genera, the evolution of toxin production, particularly in Amanita, shows significant diversification. pnas.orgnih.gov Amanita species have undergone a notable expansion of the MSDIN gene family, leading to the potential to produce hundreds of different cyclic peptides. pnas.orgcas.cn This contrasts with Galerina species, which typically have only a single MSDIN gene encoding α-amanitin. pnas.orgcas.cn Lepiota species fall somewhere in between, with a smaller number of MSDIN genes compared to Amanita. pnas.orgcas.cn

This diversification in Amanita is also reflected in the genomic arrangement of the biosynthetic genes, which are distributed over a large portion of the genome, whereas in Galerina marginata, they are located in a more restricted locus. pnas.org This expansion and rearrangement in Amanita has led to a much wider range of toxic cyclic peptides, making them the most dangerously poisonous mushrooms known. pnas.orginrae.fr

Design and Application of this compound Analogs and Derivatives as Research Probes

The potent and highly specific inhibitory action of α-amanitin on RNA polymerase II has made it a valuable tool in biomedical research. rsc.orgontosight.ai This has driven the synthesis of various analogs and derivatives to probe its structure-activity relationships and to develop new therapeutic agents.

Synthetic chemists have devised modular and scalable total syntheses of α-amanitin, which allows for the creation of derivatives that are not readily accessible from the natural product. harvard.eduresearchgate.netnih.gov These synthetic routes enable the modification of various parts of the molecule, including the non-canonical amino acids and the indole (B1671886) ring of the tryptophan residue. harvard.eduharvard.edursc.org

These synthetic analogs have been crucial for understanding which parts of the molecule are essential for its toxicity. harvard.edunih.gov For example, modifications at the 7'-position of the tryptophan have been shown to be well-tolerated, retaining inhibitory activity. rsc.org The development of "click-compatible" α-amanitin derivatives allows for easy attachment to other molecules, facilitating their use as biochemical probes. harvard.eduharvard.edu One of the most significant applications of α-amanitin derivatives is in the development of antibody-drug conjugates (ADCs) for cancer therapy, where the toxin is selectively delivered to tumor cells. researchgate.netnih.govnih.gov

Advanced Methodologies and Research Applications Utilizing Alpha Amanitin

In Vitro and Cell-Based Functional Assays

A variety of in vitro and cell-based assays utilize alpha-amanitin to probe the intricacies of transcription. These assays are fundamental in dissecting the mechanisms of gene expression and identifying the functional consequences of transcriptional inhibition.

Run-on transcription assays are a powerful technique used to measure the activity of transcriptionally engaged RNA polymerases. In the context of this compound research, these assays are instrumental in studying the dynamics of transcriptional arrest and the functional effects of mutations in RNA polymerase II. By isolating nuclei from cells treated with this compound, researchers can assess the rate of ongoing transcription. oup.com This method allows for the specific analysis of this compound-resistant RNAPII variants, as the toxin will inhibit the wild-type enzyme, thereby isolating the activity of the mutant polymerase. nih.gov This approach has been crucial in studies of the C-terminal domain (CTD) of Rpb1, a key subunit of RNAPII, where this compound is used to unambiguously monitor the activities of ectopically expressed, mutated forms of the enzyme. nih.gov The amount of radiolabeled RNA produced in these assays is proportional to the number of polymerases actively engaged on the DNA template, providing a quantitative measure of transcriptional activity. nih.gov

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method employed to quantify the levels of specific mRNAs. In the study of this compound, RT-qPCR is used to precisely measure the toxin's inhibitory effect on mRNA synthesis. nih.gov A common application involves the use of a viral replication system within cultured cells. For instance, the reduction of adenovirus mRNA synthesis in HEK293 cells can be quantitatively measured after treatment with varying concentrations of this compound. nih.gov This approach provides a direct measure of the inhibition of RNA polymerase II-mediated transcription. nih.gov Studies have demonstrated that this compound significantly reduces viral transcription, with a detection sensitivity that can reach the nanogram per milliliter range. nih.govnih.govresearchgate.net This methodology is not only crucial for understanding the mechanism of this compound's toxicity but also for developing sensitive cell-based assays to detect its biological activity. nih.govnih.gov

| Assay | Principle | Application with this compound | Key Findings |

| Run-on Transcription | Measures activity of engaged RNA polymerases in isolated nuclei. | To study transcriptional arrest and the function of this compound-resistant RNAPII mutants. oup.comnih.gov | This compound specifically inhibits wild-type RNAPII, allowing for the characterization of mutant enzyme activity. nih.gov |

| RT-qPCR | Quantifies specific mRNA levels to measure gene expression. | To determine the inhibitory effect of this compound on mRNA synthesis, often using viral replication models. nih.gov | This compound causes a dose-dependent reduction in mRNA synthesis, demonstrating potent inhibition of RNAPII. nih.govresearchgate.net |

Reporter gene assays are a versatile tool for studying gene expression and the activity of signaling pathways. These systems typically involve linking a promoter of interest to a gene that encodes a readily detectable protein, such as Green Fluorescent Protein (GFP). In the context of this compound research, a GFP expression-based assay has been developed to measure the toxin's activity. The principle of this assay is that the expression of GFP, which is dependent on RNAPII-mediated transcription, will be inhibited in the presence of this compound. The sensitivity of this method has been shown to be comparable to that of RT-qPCR assays, providing a simpler yet equally effective means of detecting the biological activity of this compound. nih.govnih.govresearchgate.net

Cell viability assays are fundamental in toxicology and pharmacology for assessing the cytotoxic effects of compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In the presence of this compound, this assay is used to quantify the toxin's biological activity by measuring the inhibition of cellular activity. nih.govnih.govresearchgate.net Research has shown that this compound exhibits time- and concentration-dependent cytotoxicity in cell lines such as HepG2. nih.gov The reduction of MTT to formazan by cellular dehydrogenases serves as an indicator of cell viability; a decrease in formazan production correlates with the cytotoxic effects of this compound due to the inhibition of protein synthesis. nih.govnih.govnih.gov These assays are crucial for mechanistic studies to understand the downstream cellular consequences of RNAPII inhibition. nih.gov

| Assay | Principle | Application with this compound | Key Findings |

| Reporter Gene (GFP) | Measures the expression of a reporter protein to assess transcriptional activity. | To detect the biological activity of this compound through the inhibition of GFP expression. nih.govnih.govresearchgate.net | Provides a sensitive and straightforward method for quantifying this compound's inhibitory effects. nih.govnih.govresearchgate.net |

| MTT Assay | Measures cellular metabolic activity as an indicator of cell viability. | To quantify the time- and concentration-dependent cytotoxicity of this compound. nih.gov | This compound reduces cell viability by inhibiting essential cellular processes that rely on ongoing transcription. nih.govnih.gov |

Structural Biology Techniques for Target Characterization

Understanding the precise molecular interactions between this compound and its target, RNA polymerase II, is crucial for elucidating its mechanism of action. Structural biology techniques have been pivotal in providing atomic-level insights into this interaction.

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional structure of molecules at atomic resolution. The structure of the this compound-RNA polymerase II complex has been successfully determined using this method. pnas.orgnih.govpdbj.org These structural studies have revealed that this compound binds to a site near the active center of RNAPII, specifically interacting with the "bridge helix" and "trigger loop," which are mobile elements critical for the enzyme's translocation along the DNA template. nih.govwikipedia.org The binding of this compound restricts the flexibility of the bridge helix, thereby impeding the translocation of the polymerase after a nucleotide has been added to the growing RNA chain. wikipedia.org This structural information provides a clear molecular basis for the potent inhibitory effect of this compound on transcription. pnas.orgnih.gov The detailed structural insights gained from X-ray crystallography have been fundamental to our understanding of the transcription mechanism itself. pnas.orgnih.gov

| Technique | Application | Key Structural Insights |

| X-ray Crystallography | Determination of the three-dimensional structure of the RNAPII-alpha-amanitin complex. pnas.orgnih.govpdbj.org | This compound binds to the bridge helix and trigger loop of RNAPII, inhibiting translocation. nih.govwikipedia.org |

Cryo-Electron Microscopy (Cryo-EM) for Elongation Complex Inhibition Studies

Cryo-electron microscopy (Cryo-EM) has become an indispensable tool for elucidating the structural basis of macromolecular interactions, including the inhibition of RNA polymerase II (RNAPII) by α-amanitin. High-resolution Cryo-EM structures of the mammalian Pol II elongation complex bound to α-amanitin have provided unprecedented insight into the toxin's mechanism of action. These studies reveal that α-amanitin binds to a specific pocket within the enzyme, near the central bridge helix, which is a critical component for the translocation of DNA and RNA during transcription.

The structure of the α-amanitin-Pol II complex shows that the toxin interferes with the flexibility of the bridge helix, effectively locking it in a conformation that impedes the movement of the nucleic acid chains. This structural constraint is the basis for its potent inhibition of transcription elongation. Research has detailed the specific interactions, including hydrogen bonds, between α-amanitin and Pol II residues. For instance, there is an indirect interaction involving the 4,5-dihydroxyisoleucine 3 residue of α-amanitin, which hydrogen-bonds to Gln-A768 of the polymerase, which in turn is bonded to the bridge helix residue His-A816.

Furthermore, Cryo-EM has clarified the vast difference in sensitivity to α-amanitin between species. While yeast Pol II binds the toxin with micromolar affinity, mammalian Pol II exhibits a much higher, nanomolar affinity. Structural analysis revealed that α-amanitin forms additional contacts with metazoan-specific residues in the binding pocket, explaining why its affinity for mammalian Pol II is approximately 3,000 times higher than for its yeast counterpart. These detailed structural insights, made possible by Cryo-EM, are crucial for understanding the precise molecular mechanism of this potent transcription inhibitor.

Omics-Based Approaches in this compound Research

Transcriptional profiling technologies, such as RNA-sequencing (RNA-Seq) and microarrays, are powerful methods to assess the global changes in gene expression following exposure to α-amanitin. By inhibiting RNAPII, α-amanitin provides a tool to study the dynamics of transcription and mRNA turnover. Microarray analyses have been employed to identify genes that are differentially expressed in response to α-amanitin, which can reveal cellular pathways affected by the transcriptional shutdown or potential mechanisms of resistance.

For example, a whole-genome microarray analysis in Drosophila melanogaster was conducted to identify genes and regulatory pathways contributing to α-amanitin resistance. This research pinpointed clusters of differentially expressed genes on specific chromosomes that respond to the presence of the toxin. While some constitutively expressed genes were identified, the study also found gene clusters that were specifically induced by α-amanitin treatment, providing clues into the genetic basis of the resistance phenotype. Such studies demonstrate how transcriptional profiling can dissect complex biological responses to potent and specific inhibitors.

Proteomic methodologies, particularly those based on quantitative mass spectrometry, have been instrumental in examining the cellular response to α-amanitin at the protein level. These studies go beyond the primary inhibitory effect on transcription to reveal downstream consequences, including changes in protein abundance and stability. A key finding from proteomic research is that exposure to α-amanitin triggers the degradation of RPB1, the largest subunit of RNAPII, to which the toxin binds with high affinity. This degradation is dose-dependent and is a direct consequence of the toxin binding, as α-amanitin-resistant mutant forms of RPB1 remain unaffected. The degradation of RPB1 means that inhibition by α-amanitin is an irreversible process, as the core component of the enzyme is destroyed.

Chromatin immunoprecipitation followed by sequencing (ChIP-Seq) is a primary technique for studying the genome-wide distribution of DNA-binding proteins, including RNAPII. The use of α-amanitin in conjunction with ChIP-Seq provides a powerful experimental strategy to investigate the role of active transcription in chromatin organization. Since α-amanitin specifically inhibits RNAPII elongation, researchers can use it to deplete active polymerases from gene bodies and observe the resulting effects on chromatin structure and dynamics.

Studies have shown that inhibiting transcription with α-amanitin leads to increased chromatin mobility. This suggests that transcriptionally active RNAPII complexes can act as tethers, forming a network that constrains DNA motion. When these polymerases are removed or stalled by α-amanitin, this network is disrupted, and chromatin becomes more dynamic. ChIP-Seq experiments performed on cells treated with α-amanitin confirm that while the toxin blocks elongation, RNAPII can remain bound to the genome. This allows for the study of how the presence of stalled polymerases, versus their complete absence, influences the chromatin landscape and the binding of other regulatory factors. These approaches are critical for understanding the interplay between the transcriptional machinery and the physical organization of the genome.

Analytical Detection and Quantification for Research

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical methods for the detection and quantification of α-amanitin in various matrices, from mushroom extracts to biological samples. The versatility of HPLC lies in its ability to be coupled with a range of detectors, each offering different advantages in terms of sensitivity, selectivity, and specificity.

Ultraviolet (UV) and Diode-Array Detection (DAD): UV detection is a common and robust method for quantifying α-amanitin, which has a characteristic UV absorption maximum around 303-305 nm. DAD provides an advantage over single-wavelength UV detectors by capturing the entire UV spectrum of the eluting compounds, which aids in peak identification and purity assessment. These methods are widely used for routine analysis, though they may lack sensitivity for samples with very low toxin concentrations or complex matrices. nih.gov

Electrochemical (EC) Detection: HPLC with electrochemical detection offers enhanced selectivity compared to UV detection. mdpi.com The indole (B1671886) residue in the α-amanitin structure is electrochemically active and can be oxidized at a specific potential (e.g., +0.600 V). researchgate.net This provides an additional layer of confirmation and can improve the signal-to-noise ratio in complex samples like liver and kidney homogenates. bohrium.comrupress.org

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for α-amanitin analysis due to its superior sensitivity and specificity. This technique can reliably detect and quantify α-amanitin at sub-nanogram per milliliter levels in biological fluids like plasma and urine. LC-MS/MS methods are essential for clinical and forensic toxicology, where accurate measurement of trace amounts of the toxin is critical. High-resolution mass spectrometry (HRMS) further enhances confidence in identification by providing highly accurate mass measurements of the toxin and its fragments.

The choice of detection method depends on the specific research application, the required sensitivity, and the complexity of the sample matrix.

Table 1: Comparison of HPLC Detection Methods for this compound

| Detector | Principle | Advantages | Common Applications |

|---|---|---|---|

| UV/DAD | Measures absorbance of UV light (at ~305 nm) | Robust, cost-effective, good for higher concentrations | Mushroom extract analysis, quality control |

| Electrochemical (EC) | Measures current from redox reaction of the analyte | High selectivity, good sensitivity | Analysis in complex biological tissues (liver, kidney) |

| Mass Spectrometry (MS/MS) | Separates and detects ions based on mass-to-charge ratio | Highest sensitivity and specificity, structural confirmation | Clinical toxicology, forensic analysis, pharmacokinetic studies |

Immunoassays (ELISA, Lateral Flow Immunoassay) in Research Contexts

Immunoassays are pivotal in the detection and quantification of α-amanitin in various research contexts, offering high sensitivity and specificity. Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA) are two prominent techniques utilized for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA)

In research settings, competitive ELISA is a widely used method for the quantitative determination of α-amanitin. This technique employs a monoclonal anti-amanitin antibody and an α-amanitin-horseradish peroxidase (HRP) conjugate nih.gov. The principle of the assay involves the competition between α-amanitin in the sample and the α-amanitin-HRP conjugate for a limited number of binding sites on the pre-coated anti-amanitin antibody on a microplate nih.gov. After an incubation period, unbound components are washed away, and a substrate for the HRP enzyme is added. The resulting color development is inversely proportional to the concentration of α-amanitin in the sample nih.gov. This relationship allows for the creation of a standard curve from which the concentration of α-amanitin in unknown samples can be interpolated nih.gov. ELISA kits for α-amanitin are commercially available and are designed for research use in analyzing biological samples such as body fluids and tissue homogenates nih.gov. These assays are valued for their ability to detect native α-amanitin and for their reproducibility, as indicated by intra- and inter-assay coefficients of variation nih.gov.

Lateral Flow Immunoassay (LFIA)

Lateral Flow Immunoassays provide a rapid, portable, and sensitive method for the detection of amatoxins, including α-amanitin, which is particularly useful in preliminary screenings and field research researchgate.net. These competition-based assays can indicate the presence of α-amanitin at concentrations as low as 10 ng/mL within approximately 10 minutes researchgate.net. The test strips are designed to be easily read by eye, and their stability allows for a shelf-life of at least a year researchgate.net. In a research context, LFIA has been successfully used to identify amatoxin-containing mushrooms from a large sample size, demonstrating its reliability in distinguishing between toxic and non-toxic species researchgate.net. The analytical cut-off value, defined as the toxin concentration that causes the complete disappearance of the test line, can be determined by testing a range of known toxin concentrations researchgate.net. Digital analysis of the test line's pixel intensity can further enhance the sensitivity of the assay, allowing for the detection of α-amanitin at levels as low as 1 ng/mL springernature.com.

Table 1: Comparison of Immunoassay Techniques for α-Amanitin Detection

| Feature | ELISA | Lateral Flow Immunoassay (LFIA) |

| Principle | Competitive enzyme immunoassay nih.gov | Competition-based immunoassay researchgate.net |

| Format | Microwell, strip plate nih.gov | Test strip researchgate.net |

| Detection | Spectrophotometric (colorimetric) nih.gov | Visual or digital reader researchgate.netspringernature.com |

| Output | Quantitative nih.gov | Qualitative/Semi-quantitative researchgate.netspringernature.com |

| Time to Result | ~1.5 hours nih.gov | ~10 minutes researchgate.net |

| Sensitivity (Visual) | Varies by kit | As low as 5-10 ng/mL researchgate.netspringernature.com |

| Sensitivity (Digital) | N/A | As low as 1 ng/mL springernature.com |

| Application | Laboratory research, quantification nih.gov | Field research, rapid screening researchgate.net |

Capillary Electrophoresis for Toxin Analysis

Capillary Zone Electrophoresis (CZE) has emerged as a valuable analytical technique for the quantification of α-amanitin and other amatoxins in biological samples and mushroom extracts. This method offers several advantages over traditional immunoassays like radioimmunoassay (RIA), including lower cost, the ability to quantify multiple toxins in a single analysis, reduced consumption of hazardous reagents, and year-round availability Current time information in Toronto, CA..

In a typical CZE setup for amatoxin analysis, separation is achieved based on the differential migration of charged molecules in an electric field within a narrow capillary tube. Diode array detection is often employed for the identification and quantification of the resolved substances in the electropherogram Current time information in Toronto, CA.. The analysis time is relatively short, with a single run typically taking around 20 minutes Current time information in Toronto, CA..

Research has demonstrated that CZE can achieve a detection limit of 1 microgram/ml, which corresponds to an absolute amount of 5 picograms Current time information in Toronto, CA.. The method exhibits good precision, with relative standard deviations between 1 and 2% for calibration standards and approximately 7.5% for real samples Current time information in Toronto, CA.. While the detection limit of early CZE methods did not cover the entire clinically relevant range, ongoing advancements in the technique continue to improve its sensitivity and applicability in toxin analysis research Current time information in Toronto, CA..

This compound as a Fundamental Research Tool

The high specificity of α-amanitin as an inhibitor of RNA polymerase II has made it an indispensable tool in molecular biology and cell biology research. Its ability to selectively block transcription at different concentrations allows for the detailed investigation of various cellular processes.

Dissecting Eukaryotic Transcription Mechanisms

α-Amanitin is a selective inhibitor of eukaryotic RNA polymerase II and, to a lesser extent, RNA polymerase III, while having no effect on RNA polymerase I researchgate.net. This differential sensitivity allows researchers to dissect the roles of these different polymerases in gene transcription. By treating cells with varying concentrations of α-amanitin, it is possible to specifically inhibit the activity of RNA polymerase II (highly sensitive), RNA polymerase III (moderately sensitive), or leave RNA polymerase I (insensitive) unaffected researchgate.net.

This selective inhibition is crucial for:

Identifying the polymerase responsible for transcribing a specific gene: By observing whether the transcription of a gene is halted at a low concentration of α-amanitin, researchers can deduce that it is transcribed by RNA polymerase II.

Studying the kinetics of transcription: The rapid and potent inhibition of RNA polymerase II by α-amanitin allows for the study of the immediate effects of transcription arrest on other cellular processes.

Investigating the structure and function of RNA polymerase II: α-Amanitin binds to the "bridge helix" of RNA polymerase II, a flexible domain essential for the translocation of the polymerase along the DNA template. This interaction impedes the movement of the polymerase, slowing the rate of transcription from thousands to just a few nucleotides per minute researchgate.net. This has provided valuable insights into the mechanistic details of transcriptional elongation.

Investigating DNA Repair Processes (e.g., Transcription-Coupled Repair)

α-Amanitin has been instrumental in elucidating the mechanisms of transcription-coupled repair (TCR), a specialized DNA repair pathway that preferentially removes DNA lesions from the transcribed strand of active genes. A key step in TCR is the stalling of RNA polymerase II at a DNA lesion, which serves as a signal to recruit the repair machinery nih.gov.

Research using α-amanitin has shown that the arrest of transcription is a critical trigger for the ubiquitination of the large subunit of RNA polymerase II scienceopen.comresearchgate.net. In vitro studies have demonstrated that the addition of α-amanitin, which blocks the elongation of RNA polymerase II, stimulates this ubiquitination process scienceopen.comresearchgate.net. This ubiquitination is dependent on the presence of a DNA template, indicating that it occurs when the polymerase is actively engaged in transcription scienceopen.comresearchgate.net. These findings, coupled with the observation that DNA damage from agents like cisplatin also induces polymerase ubiquitination, strongly suggest that the ubiquitination of stalled RNA polymerase II is a key event in the initiation of TCR scienceopen.comresearchgate.net.

Elucidating Relationships between Transcription and Chromatin Structure

The interplay between transcription and the three-dimensional organization of chromatin is a fundamental aspect of gene regulation. α-Amanitin has been employed as a tool to investigate how the process of transcription itself influences chromatin dynamics and structure.

These findings highlight the complex role of active transcription in maintaining a specific chromatin conformation and suggest that different stages of transcription, such as initiation and elongation, may have distinct effects on the surrounding chromatin environment.

Development of Targeted Molecular Delivery Systems for Research Purposes

The potent cytotoxicity of α-amanitin has spurred its use in the development of targeted molecular delivery systems, primarily in the form of antibody-drug conjugates (ADCs), for research aimed at understanding and improving targeted therapies. These research applications focus on leveraging the specificity of antibodies to deliver the highly toxic α-amanitin to specific cell types, thereby enabling the study of targeted cell killing, drug delivery mechanisms, and the development of novel therapeutic strategies.

The development of these systems for research involves several key aspects:

Bioconjugation: The covalent attachment of α-amanitin to a targeting moiety, such as a monoclonal antibody, is a critical step. Research in this area focuses on developing stable and efficient conjugation chemistries that preserve the activity of both the antibody and the toxin nih.gov. The 6'-hydroxyl group on the indole ring of α-amanitin is a common site for chemical functionalization and attachment to antibodies nih.gov.

Payload for Targeted Cytotoxicity Studies: Once conjugated, the α-amanitin-based ADC can be used in vitro and in vivo to study the efficacy of targeting specific cell surface antigens. For instance, α-amanitin conjugated to an anti-epithelial cell adhesion molecule (EpCAM) antibody has been used to investigate targeted killing of pancreatic cancer cells that overexpress EpCAM nih.gov. Similarly, ADCs targeting CD45 have been developed to study the depletion of hematopoietic stem cells and immune cells researchgate.net.

Investigating Cellular Uptake and Trafficking: By attaching fluorescent dyes to α-amanitin conjugates, researchers can visualize the internalization and intracellular trafficking of the ADC. This provides valuable information on the mechanisms of uptake, endosomal escape, and the release of the toxin within the target cell.

Overcoming Drug Resistance: α-Amanitin's mechanism of action, the inhibition of RNA polymerase II, is distinct from many conventional chemotherapeutic agents that target DNA replication or microtubule dynamics. This makes it a valuable research tool for developing delivery systems aimed at overcoming drug resistance in cancer cells, including quiescent or non-dividing cancer stem cells nih.gov.

Structure-Activity Relationship Studies: The synthesis of α-amanitin analogs with modifications at specific positions allows researchers to probe the structural requirements for toxicity and binding to RNA polymerase II. These studies are crucial for designing more effective and selective payloads for targeted delivery systems. For example, research has shown that the β-turn structure within the α-amanitin molecule is a critical feature for its binding to RNA polymerase II.

Through these research applications, α-amanitin serves as a powerful tool for advancing our understanding of targeted drug delivery and for the preclinical development of novel therapeutic agents.

Cellular Uptake and Intracellular Distribution in Research Models

Transporter-Mediated Cellular Entry

The cellular entry of the polar α-amanitin molecule into hepatocytes is not achieved by passive diffusion but is mediated by specific protein transporters located on the cell membrane.

Extensive research has identified the organic anion-transporting polypeptide 1B3 (OATP1B3) as the primary transporter responsible for the uptake of α-amanitin into human hepatocytes. oup.comtandfonline.comnih.govmdpi.com OATP1B3 is located on the sinusoidal membrane of hepatocytes, the side facing the blood supply, which facilitates the efficient extraction of the toxin from the bloodstream into the liver. tandfonline.comresearchgate.net